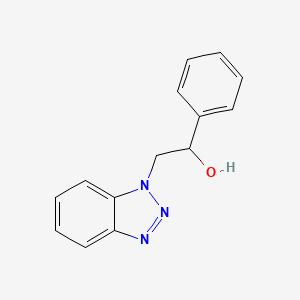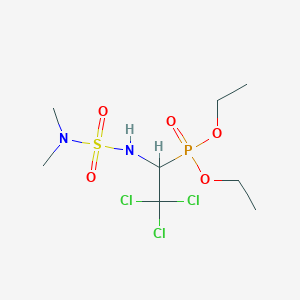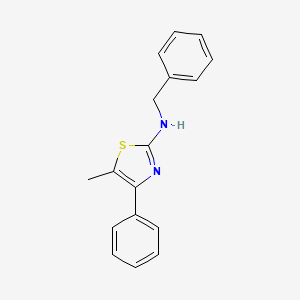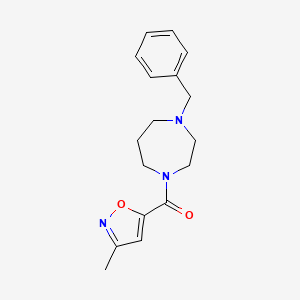
2-(Benzotriazol-1-yl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzotriazol-1-yl)-1-phenylethanol, also known as BPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a stabilizer in plastics, rubber, and coatings.
作用機序
2-(Benzotriazol-1-yl)-1-phenylethanol is believed to exert its biological activity through its ability to scavenge free radicals and inhibit oxidative stress. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to modulate the expression of various genes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(Benzotriazol-1-yl)-1-phenylethanol has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, suppressing the proliferation of cancer cells, and protecting against oxidative damage. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
実験室実験の利点と制限
One of the major advantages of 2-(Benzotriazol-1-yl)-1-phenylethanol is its low toxicity profile, which makes it suitable for use in various biological and medical applications. However, 2-(Benzotriazol-1-yl)-1-phenylethanol has limited solubility in water, which may limit its use in certain applications. Additionally, the synthesis of 2-(Benzotriazol-1-yl)-1-phenylethanol can be challenging and may require optimization of reaction conditions to achieve high yields.
将来の方向性
There are several potential future directions for research on 2-(Benzotriazol-1-yl)-1-phenylethanol. One area of interest is the development of 2-(Benzotriazol-1-yl)-1-phenylethanol-based photostabilizers and UV absorbers for use in plastics and coatings. Another area of interest is the investigation of 2-(Benzotriazol-1-yl)-1-phenylethanol's anti-inflammatory and anti-tumor effects, which may lead to the development of new therapies for various diseases. Finally, the synthesis of new derivatives of 2-(Benzotriazol-1-yl)-1-phenylethanol may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, 2-(Benzotriazol-1-yl)-1-phenylethanol is a promising chemical compound that has potential applications in various fields, including plastics, coatings, and biomedicine. Its low toxicity profile and biological activity make it a promising candidate for further research and development. Further studies on 2-(Benzotriazol-1-yl)-1-phenylethanol's mechanism of action, biochemical and physiological effects, and future directions are needed to fully understand its potential applications.
合成法
2-(Benzotriazol-1-yl)-1-phenylethanol can be synthesized through a two-step process involving the reaction of benzotriazole with benzaldehyde, followed by reduction with sodium borohydride. The yield of 2-(Benzotriazol-1-yl)-1-phenylethanol can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
科学的研究の応用
2-(Benzotriazol-1-yl)-1-phenylethanol has been studied for its potential applications in various fields, including photostabilizers for plastics, UV absorbers for coatings, and corrosion inhibitors for metals. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been investigated for its biological activity, such as its anti-inflammatory and anti-tumor effects.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHYPQQQONNOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)

![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)

![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)

![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
